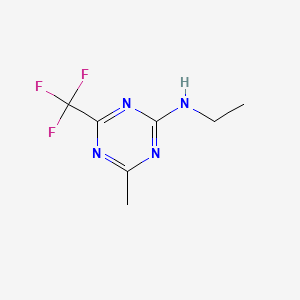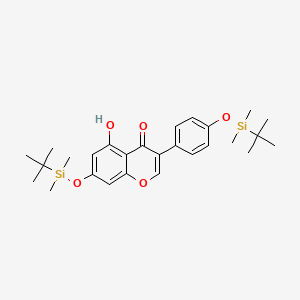
O,O-Di(tert-butyldimethylsilyl) Genistein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Di(tert-butyldimethylsilyl) Genistein: is a chemical compound with the molecular formula C₂₇H₃₈O₅Si₂ and a molecular weight of 498.77. It is an intermediate in the synthesis of Genistein 7-β-D-Glucuronide, a metabolite of Genistein. This compound is primarily used in scientific research and is not intended for human treatment, drug development, or other commercial uses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Di(tert-butyldimethylsilyl) Genistein involves the protection of the hydroxyl groups of Genistein using tert-butyldimethylsilyl (TBDMS) groups. This protection is typically achieved through the reaction of Genistein with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl ether.
Industrial Production Methods: This method includes the use of phosphoramidite chemistry combined with TBDMS protection of the ribose 2′-hydroxyl group .
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Di(tert-butyldimethylsilyl) Genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the TBDMS protecting groups.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of Genistein, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O,O-Di(tert-butyldimethylsilyl) Genistein has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, such as Genistein 7-β-D-Glucuronide.
Biology: The compound is utilized in the study of biological pathways and mechanisms involving Genistein and its metabolites.
Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Genistein derivatives.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of O,O-Di(tert-butyldimethylsilyl) Genistein involves its role as an intermediate in the synthesis of Genistein derivatives. The TBDMS groups protect the hydroxyl groups of Genistein, allowing for selective reactions at other sites on the molecule. This protection is crucial for the synthesis of specific derivatives, such as Genistein 7-β-D-Glucuronide.
Comparaison Avec Des Composés Similaires
Genistein: The parent compound of O,O-Di(tert-butyldimethylsilyl) Genistein, known for its biological activity and use in various research applications.
Genistein 7-β-D-Glucuronide: A metabolite of Genistein, synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of Genistein derivatives. The TBDMS protection allows for selective reactions, making it a valuable tool in synthetic chemistry.
Propriétés
Formule moléculaire |
C27H38O5Si2 |
|---|---|
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H38O5Si2/c1-26(2,3)33(7,8)31-19-13-11-18(12-14-19)21-17-30-23-16-20(15-22(28)24(23)25(21)29)32-34(9,10)27(4,5)6/h11-17,28H,1-10H3 |
Clé InChI |
VUTTWIFYFKOVOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


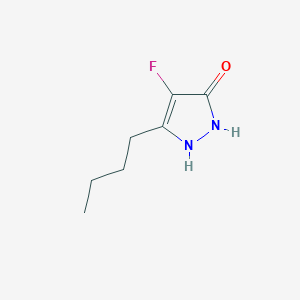
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
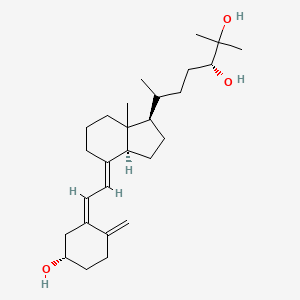
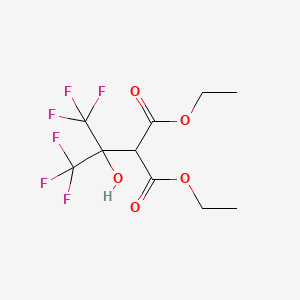
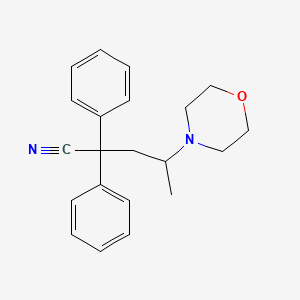
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
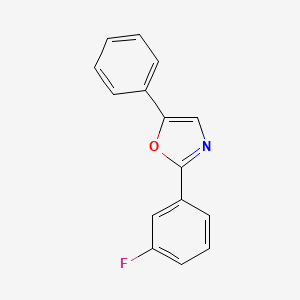
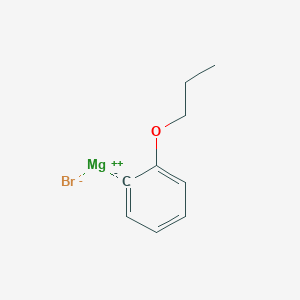
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
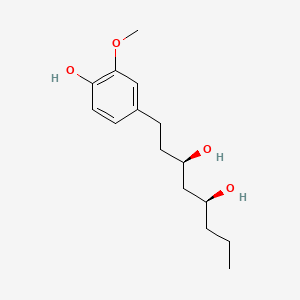
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
